LogP Differentiation vs. N-Methyl-4-nitrobenzamide
The target compound exhibits a significantly higher calculated octanol-water partition coefficient (LogP) compared to the simpler N-methyl analog. This difference is critical for applications requiring enhanced membrane permeability or altered distribution profiles. The data shows N-benzyl-N-methyl-4-nitrobenzamide has a LogP of 2.7 (XLogP3) [1] while N-methyl-4-nitrobenzamide (CAS 2585-23-1) has a LogP of 1.87 .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 2.7 (XLogP3) |
| Comparator Or Baseline | N-methyl-4-nitrobenzamide (LogP = 1.87) |
| Quantified Difference | +0.83 LogP units (~6.8-fold increase in lipophilicity) |
| Conditions | Calculated property using XLogP3 algorithm |
Why This Matters
A higher LogP is directly correlated with increased passive membrane permeability and potential blood-brain barrier penetration, which is a key consideration in CNS drug discovery and agrochemical design.
- [1] Molaid. (n.d.). N-苄基-N-甲基-4-硝基苯甲酰胺 | 89399-23-5. View Source
